rac 3-Hydroxybutyric Acid-d4 Sodium Salt

Description

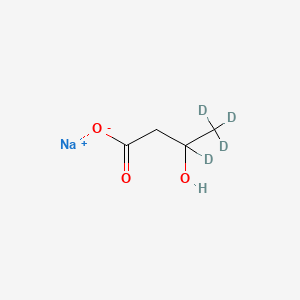

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-GRONTCIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857737 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-68-8 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Role of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Stable Isotope Tracing with 3-Hydroxybutyrate-d4

rac-3-Hydroxybutyric Acid-d4 (d4-BHB) Sodium Salt is a deuterated stable isotope-labeled form of β-hydroxybutyrate (BHB), a primary ketone body. In metabolic research, it serves as a powerful tracer to dynamically quantify the kinetics of ketone body metabolism—a process difficult to assess with static concentration measurements alone[1].

The core principle involves introducing the "heavy" d4-BHB into a biological system. The deuterium atoms (d) act as a label, making the tracer distinguishable from the naturally abundant, "light" (d0) BHB. By tracking the dilution of the d4-BHB tracer by the body's endogenous BHB pool, researchers can calculate the rate at which the body produces and utilizes ketone bodies. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides a quantitative snapshot of metabolic pathways in real-time[2][3][4].

The use of a racemic (rac) mixture, containing both D- and L-isomers, is common, although the D-isomer is the biologically active form in mammalian metabolism. The d4 label ensures that the tracer's mass is shifted by 4 Daltons (M+4) compared to the endogenous molecule, allowing for precise detection using mass spectrometry[5][6].

Core Metabolic Pathways: Ketogenesis and Ketolysis

d4-BHB is used to probe the two central pathways of ketone metabolism: ketogenesis and ketolysis.

-

Ketogenesis: Occurs primarily in the liver mitochondria, especially during periods of low carbohydrate availability (e.g., fasting, ketogenic diet, or uncontrolled diabetes)[3]. Fatty acids are broken down into acetyl-CoA, which is then converted into the ketone bodies acetoacetate (AcAc) and its reduced form, D-β-hydroxybutyrate (BHB). These ketones are then exported into the bloodstream.

-

Ketolysis: Extrahepatic tissues, such as the brain, heart, and skeletal muscle, take up ketone bodies from the circulation and convert them back to acetyl-CoA. This acetyl-CoA enters the TCA (Krebs) cycle to generate ATP, providing a vital alternative energy source when glucose is scarce[7].

The interplay between these pathways dictates the circulating concentration of ketone bodies.

Figure 1: Overview of Ketogenesis in the liver and Ketolysis in peripheral tissues.

Applications and Quantitative Data

The primary application of d4-BHB is to measure ketone body kinetics, specifically the Rate of Appearance (Ra) , which reflects endogenous production, and the Rate of Disposal (Rd) , which reflects utilization. In a steady state, Ra equals Rd, and this is often referred to as the turnover rate.

Data Presentation: Ketone Body Kinetics in Various States

The following table summarizes representative quantitative data from studies investigating ketone body turnover. Values can vary significantly based on physiological state, species, and analytical methodology.

| Condition | Subject | Total Ketone Concentration (mM) | Ketone Rate of Appearance (Ra) (μmol/kg/min) | Reference |

| Overnight Fast | Human | 0.1 - 0.5 | 2.5 - 5.0 | [7][8] |

| Prolonged Fast (3-5 days) | Human | 5.0 - 7.0 | 20 - 30 | [8][9] |

| Exercise (in overnight fast) | Human | ~0.4 (rises during exercise) | Increases up to 125% from baseline | [9] |

| Alloxan-Diabetic | Rat | High (e.g., >7.0) | 181 (approx. 10.9 μmol/min/100g) | [10][11] |

| Normal (Fed) | Rat | Low (e.g., ~0.1) | 28 (approx. 1.7 μmol/min/100g) | [10][11] |

Note: Data are compiled and averaged from multiple sources. Direct comparison between studies should be made with caution.

Experimental Protocols

A successful tracer study requires a meticulously planned protocol covering tracer infusion, sample collection, and analysis.

Protocol 1: Primed-Continuous Infusion for Steady-State Kinetics

This is the most common method for determining ketone body turnover.

Objective: To achieve a steady-state concentration of the d4-BHB tracer in the plasma, allowing for the calculation of turnover rates.

Methodology:

-

Subject Preparation: Subjects are typically fasted overnight to ensure a stable baseline metabolic state. An intravenous (IV) catheter is placed in each arm: one for tracer infusion and one for blood sampling.

-

Priming Bolus: A priming dose of d4-BHB is administered as a bolus injection. The purpose of this "prime" is to rapidly fill the body's BHB pool to the target isotopic enrichment, shortening the time required to reach a steady state.

-

Continuous Infusion: Immediately following the bolus, a continuous infusion of d4-BHB at a known, constant rate is started using a syringe pump. The infusion typically lasts for 2-3 hours.

-

Blood Sampling: Blood samples are drawn from the contralateral arm at regular intervals (e.g., at -15, 0, 90, 105, 120, 135, and 150 minutes relative to the start of the infusion). The baseline samples (t=-15, 0) are crucial for determining background enrichment.

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), immediately placed on ice, and centrifuged to separate the plasma. Plasma is then stored at -80°C until analysis.

Figure 2: Workflow for a primed-continuous infusion tracer study.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To precisely measure the concentrations of endogenous (d0) BHB and the tracer (d4-BHB) in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a different isotopologue like ¹³C-BHB or d8-BHB) to correct for sample loss during extraction.

-

Precipitate proteins by adding a solvent like acetonitrile or methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile) for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a Liquid Chromatography (LC) system with a column designed for polar analytes (e.g., HILIC or a specific polar-modified C18) to separate BHB from other plasma components[6][12].

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for each analyte to ensure specificity and sensitivity. For example:

-

Endogenous BHB (d0): m/z 103 → 59

-

Tracer BHB (d4): m/z 107 → 63

-

Internal Standard: (dependent on the standard used)

-

-

-

Data Analysis:

-

Quantify the peak areas for the d0 and d4 transitions.

-

Calculate the isotopic enrichment (also known as mole percent excess, MPE) as: MPE = [d4 / (d0 + d4)] * 100.

-

Use the steady-state MPE and the tracer infusion rate to calculate the Rate of Appearance (Ra) using the Steele equation or simpler steady-state formulas[2].

-

Figure 3: Principle of isotope dilution for calculating the Rate of Appearance (Ra).

Conclusion

rac-3-Hydroxybutyric Acid-d4 Sodium Salt is an indispensable tool in metabolic research. By enabling the direct and quantitative measurement of ketone body production, utilization, and clearance, it allows scientists to move beyond static measurements and gain a dynamic understanding of fuel metabolism. Its application is critical for elucidating the metabolic shifts that occur in various physiological states (fasting, exercise) and for understanding the pathophysiology of diseases like diabetes, neurodegenerative disorders, and heart failure, thereby guiding the development of novel therapeutic strategies.

References

- 1. Metabolomics, Stable Isotopes, and A−β+ Ketosis-Prone Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Determination of ketone body kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketone Bodies and Exercise Performance: The Next Magic Bullet or Merely Hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketone body turnover during and after exercise in overnight-fasted and starved humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis and Purification of rac 3-Hydroxybutyric Acid-d4 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a crucial isotopically labeled internal standard for mass spectrometry-based metabolomics and pharmacokinetic studies. This document details a plausible synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations to aid researchers in its preparation and application.

Introduction

This compound (CAS No. 1219804-68-8) is a deuterated analog of 3-hydroxybutyric acid, a ketone body that serves as an important energy source for various tissues, particularly during periods of fasting or ketogenic diets. The incorporation of four deuterium atoms at the C3 and C4 positions (CD₃CD(OH)CH₂COONa) provides a distinct mass shift, making it an ideal internal standard for accurate quantification of endogenous 3-hydroxybutyric acid in biological matrices.[1][2][3] This guide outlines a robust synthetic route starting from a commercially available deuterated precursor.

Compound Profile:

| Parameter | Value |

| Chemical Name | Sodium (±)-3-hydroxybutyrate-3,4,4,4-d4 |

| Synonyms | This compound, DL-β-Hydroxybutyric Acid-d4 Sodium Salt |

| CAS Number | 1219804-68-8 |

| Molecular Formula | C₄H₃D₄NaO₃ |

| Molecular Weight | 130.11 g/mol |

| Purity | ≥95% (typically by HPLC)[4] |

| Isotopic Purity | Isotopic enrichment of ≥98 atom % D is commercially available. |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO (slight, heated), and Methanol (slight)[5] |

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the deuterated starting material, ethyl acetoacetate-d3. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Procurement of Deuterated Starting Material

The synthesis begins with ethyl acetoacetate-d3, where the three protons on the terminal methyl group are replaced with deuterium. This precursor is commercially available from various chemical suppliers.

Step 2: Reduction of Ethyl Acetoacetate-d3 to Ethyl 3-hydroxybutyrate-d4

The key step to introduce the fourth deuterium atom at the C3 position is the reduction of the ketone functionality in ethyl acetoacetate-d3 using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable and commonly used reagent for this transformation.

Reaction:

CD₃COCH₂COOC₂H₅ + NaBD₄ → CD₃CD(OH)CH₂COOC₂H₅

Protocol:

-

In a round-bottom flask, dissolve ethyl acetoacetate-d3 (1.0 eq) in a suitable solvent such as ethanol or methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of sodium borodeuteride (NaBD₄) (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quench the reaction by carefully adding an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the effervescence ceases.

-

Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude ethyl 3-hydroxybutyrate-d4.

Expected Yield: Based on analogous non-deuterated reactions, a yield of 80-95% can be anticipated.

Step 3: Saponification of Ethyl 3-hydroxybutyrate-d4

The final step is the hydrolysis of the ester to the corresponding sodium salt using a strong base.

Reaction:

CD₃CD(OH)CH₂COOC₂H₅ + NaOH → CD₃CD(OH)CH₂COONa + C₂H₅OH

Protocol:

-

Dissolve the crude ethyl 3-hydroxybutyrate-d4 from the previous step in ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) (1.05 eq) to the ester solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid residue is the crude this compound.

Purification Methods

Purification of the final product is critical, especially for its intended use as an internal standard. The primary purification method for the sodium salt is recrystallization.

Purification Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water or methanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to obtain the final product.

Alternative Purification: For removal of inorganic salts, ion-exchange chromatography can be employed. The crude sodium salt can be dissolved in water and passed through a cation-exchange resin to obtain the free acid, which can then be neutralized with a stoichiometric amount of sodium hydroxide and lyophilized to yield the pure sodium salt.[6]

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and the isotopic enrichment can be determined by Mass Spectrometry. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy should be used to confirm the structure and the position of the deuterium labels.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Theoretical Yield | Expected Practical Yield | Purity (Post-Purification) | Isotopic Enrichment |

| 2 | Ethyl 3-hydroxybutyrate-d4 | ~1.03 g (from 1 g of starting material) | 80 - 95% | >95% (by GC) | >98 atom % D |

| 3 | This compound | ~0.95 g (from 1 g of ester) | 85 - 98% (after recrystallization) | >98% (by HPLC) | >98 atom % D |

Logical Relationship Diagram

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: Logical flow of the synthesis and purification process.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this valuable isotopically labeled standard for their analytical needs. The provided diagrams and tables offer a clear and concise summary of the process and expected outcomes. Careful execution of each step and rigorous purification are paramount to achieving the high purity and isotopic enrichment required for its application as an internal standard in quantitative analysis.

References

- 1. This compound [lgcstandards.com]

- 2. This compound | CAS No- 1219804-68-8 | Simson Pharma Limited [simsonpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

The Biological Significance of Deuterium-Labeled Ketone Bodies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (βOHB), are crucial metabolic fuels and signaling molecules, particularly during periods of low glucose availability.[1][2][3] Their study has been significantly advanced by the use of stable isotope labeling, with deuterium (²H) offering a powerful tool to trace their metabolic fate and elucidate their complex roles in health and disease. This technical guide provides an in-depth overview of the biological significance of deuterium-labeled ketone bodies, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The use of deuterium-labeled ketone bodies allows for precise in vivo kinetic studies, offering insights into their production, utilization, and intercellular signaling, which is invaluable for research and the development of novel therapeutics.[4][5]

Data Presentation: Quantitative Analysis of Ketone Body Kinetics

The use of deuterium-labeled ketone bodies has enabled the precise measurement of their kinetics in various physiological states. The following tables summarize key quantitative data from studies utilizing these tracers.

| Parameter | Subject Group | Tracer Used | Measured Value (mean ± SD/SEM) | Reference |

| Total Ketone Body Turnover Rate | Healthy Adult Males (post-absorptive) | D-(-)-3-hydroxy[4,4,4-²H₃]butyrate | 4.9 ± 0.5 µmol/kg/min | [6] |

| Acetoacetate Turnover Rate | Healthy Adult Males (post-absorptive) | [3,4-¹³C₂]Acetoacetate | 2.7 ± 0.3 µmol/kg/min | [4] |

| β-hydroxybutyrate Turnover Rate | Healthy Adult Males (post-absorptive) | [U-¹³C₄]βOHB | 2.2 ± 0.2 µmol/kg/min | [4] |

| Ketone Body Production Rate | Fasted Mice (18h) | [U-¹³C₄]βOHB & [3,4-¹³C₂]AcAc | ~150 µmol/kg/min | [4] |

| Cerebral Glx Turnover Rate from d4-BHB | Nine-month-old mice | [3][4][4][4]-²H₄-BHB | 0.034 ± 0.004 min⁻¹ | [3] |

| Steady-state[4][4]-²H₂-Glx Concentration | Nine-month-old mice | [3][4][4][4]-²H₄-BHB | ~0.6 ± 0.1 mM | [3] |

Table 1: In Vivo Ketone Body Kinetics Measured with Deuterium-Labeled Tracers. This table presents a summary of key kinetic parameters of ketone body metabolism determined in human and animal studies using deuterium-labeled tracers.

Experimental Protocols

Synthesis of Deuterium-Labeled D-β-hydroxybutyrate ([4,4,4-²H₃]BHB)

This protocol is a representative method based on synthetic strategies described in the literature.[2]

Materials:

-

Ethyl acetoacetate

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O

-

Sodium borodeuteride (NaBD₄)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Deuterium Exchange of Ethyl Acetoacetate:

-

In a round-bottom flask, dissolve ethyl acetoacetate in an excess of D₂O.

-

Add a catalytic amount of NaOD in D₂O to facilitate the deuterium exchange of the acidic α-protons.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals.

-

After completion, neutralize the reaction with HCl (diluted in D₂O).

-

Extract the deuterated ethyl acetoacetate with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain ethyl [2,2-²H₂]acetoacetate.

-

-

Reduction to Deuterated β-hydroxybutyrate:

-

Dissolve the resulting deuterated ethyl acetoacetate in ethanol-d (CH₃CH₂OD).

-

Cool the solution in an ice bath.

-

Slowly add NaBD₄ to the solution to reduce the ketone functionality to a hydroxyl group. The use of NaBD₄ introduces a deuterium atom at the 3-position.

-

Stir the reaction for several hours at room temperature.

-

Quench the reaction by the slow addition of dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield ethyl [2,2,3-²H₃]hydroxybutyrate.

-

-

Hydrolysis to Free Acid:

-

Hydrolyze the ester by refluxing with a solution of NaOH in H₂O.

-

After cooling, acidify the reaction mixture with HCl to protonate the carboxylate.

-

Extract the final product, [4,4,4-²H₃]D-β-hydroxybutyrate, with diethyl ether.

-

Dry the organic layer and remove the solvent to obtain the purified product. The enantiomeric purity can be assessed using chiral chromatography.

-

In Vivo Infusion of Deuterium-Labeled Ketone Bodies in Mice

This protocol is adapted from established methods for in vivo metabolic studies.[4][7]

Materials:

-

Deuterium-labeled ketone body (e.g., [4,4,4-²H₃]BHB)

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Catheterized mice (e.g., tail vein or jugular vein catheter)

-

Infusion pump

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Liquid nitrogen

Procedure:

-

Animal Preparation:

-

Acclimate catheterized mice to the experimental setup to minimize stress.

-

Fast the mice for a predetermined period (e.g., 12-18 hours) to induce a state of mild ketosis.

-

Anesthetize the mouse using isoflurane.

-

-

Tracer Infusion:

-

Prepare a sterile solution of the deuterium-labeled ketone body in saline at the desired concentration.

-

Administer a bolus injection of the tracer via the catheter to rapidly achieve isotopic steady state.

-

Immediately following the bolus, begin a continuous infusion of the tracer at a constant rate using an infusion pump. The infusion rate should be adjusted based on the animal's body weight and the desired plasma enrichment.[4]

-

-

Blood Sampling:

-

Collect small blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120 minutes).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

Immediately place the blood samples on ice.

-

-

Sample Processing and Storage:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma to a new tube and immediately freeze it in liquid nitrogen.

-

Store the plasma samples at -80°C until analysis.

-

-

Tissue Collection (Optional):

-

At the end of the infusion period, euthanize the mouse under deep anesthesia.

-

Rapidly dissect tissues of interest (e.g., liver, brain, muscle) and freeze-clamp them in liquid nitrogen.

-

Store tissue samples at -80°C until analysis.

-

LC-MS/MS Analysis of Deuterium-Labeled Ketone Bodies

This protocol outlines a general method for the quantification of deuterium-labeled ketone bodies in biological samples.[8][9]

Materials:

-

Plasma or tissue homogenate samples

-

Internal standards (e.g., ¹³C-labeled ketone bodies)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma or tissue homogenate samples on ice.

-

To a small volume of the sample (e.g., 20 µL), add an internal standard solution containing known concentrations of ¹³C-labeled ketone bodies. The internal standards are used to correct for variations in sample processing and instrument response.

-

Precipitate proteins by adding a cold organic solvent mixture (e.g., 80% acetonitrile).

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient should be optimized to achieve good separation of βOHB and AcAc from other matrix components.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Set up multiple reaction monitoring (MRM) transitions for the unlabeled (endogenous), deuterium-labeled, and ¹³C-labeled internal standard forms of βOHB and AcAc.

-

For example, for βOHB, the transition could be m/z 103 -> 59 for the unlabeled form and m/z 106 -> 62 for the [4,4,4-²H₃]βOHB.

-

Optimize the collision energy for each MRM transition to maximize signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the endogenous and deuterium-labeled ketone bodies by comparing their peak area ratios to a standard curve prepared with known concentrations of unlabeled and labeled compounds.

-

Calculate the isotopic enrichment as the ratio of the concentration of the deuterium-labeled ketone body to the total concentration of that ketone body (labeled + unlabeled).

-

Signaling Pathways and Experimental Workflows

Deuterium-labeled ketone bodies are instrumental in dissecting the intricate signaling networks influenced by ketone metabolism.

Ketone Body Metabolism and Utilization

Ketone bodies are synthesized in the liver from fatty acid-derived acetyl-CoA and transported to extrahepatic tissues for use as an energy source.

Caption: Overview of ketone body metabolism and transport.

Signaling Role of β-hydroxybutyrate via Lysine β-hydroxybutyrylation (Kbhb)

βOHB acts as a precursor for the post-translational modification, lysine β-hydroxybutyrylation (Kbhb), which has emerged as a key mechanism by which ketone bodies regulate protein function and gene expression.[1][5]

Caption: β-hydroxybutyrate signaling through lysine β-hydroxybutyrylation.

Ketone Bodies and the mTOR/AMPK Signaling Network

Ketone bodies have been shown to modulate the activity of central metabolic regulators like mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase).

Caption: Ketone body modulation of mTOR and AMPK signaling pathways.

Conclusion

Deuterium-labeled ketone bodies are indispensable tools for advancing our understanding of metabolic regulation and cellular signaling. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to quantitatively assess ketone body dynamics and their downstream effects. The ability to trace the metabolic fate of these molecules with high precision opens new avenues for investigating their role in a wide range of physiological and pathological conditions, from metabolic disorders to neurodegenerative diseases, and for the development of targeted therapeutic interventions.

References

- 1. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo Assessment of β-hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2. Synthesis and Action of β-Hydroxybutyrate – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. CN109265304B - A kind of synthetic method of deuterated compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

An In-Depth Guide to the Stereochemistry of rac-3-Hydroxybutyric Acid-d4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyric acid (3-HB) is a crucial ketone body, serving as an alternative energy source for the brain and other tissues during periods of fasting or glucose scarcity.[1] Its stereocenter at the C3 position gives rise to two distinct enantiomers, (R)-3-HB and (S)-3-HB. The racemic deuterated analogue, rac-3-Hydroxybutyric Acid-d4 (rac-3-HB-d4), is an indispensable tool in metabolic research and clinical diagnostics. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 3-HB.[2][3] This guide provides a comprehensive overview of the core stereochemical concepts, analytical separation techniques, and characterization data for rac-3-HB-d4, offering researchers a foundational resource for its application.

Core Stereochemical Concepts

3-Hydroxybutyric acid is a chiral molecule because its third carbon atom is attached to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and a carboxymethyl (-CH₂COOH) group.[4] This chirality results in the existence of two non-superimposable mirror-image isomers called enantiomers.

-

(R)-3-Hydroxybutyric Acid: The dextrorotatory enantiomer, which is the biologically active form produced and utilized in human metabolic pathways.

-

(S)-3-Hydroxybutyric Acid: The levorotatory enantiomer, which is not typically involved in human energy metabolism.[5]

-

Racemic Mixture (rac-): A mixture containing equal amounts (a 50:50 ratio) of the (R)- and (S)-enantiomers. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.

The "-d4" designation indicates that four hydrogen atoms on the molecule have been replaced by their heavier isotope, deuterium. In the most common variant, this substitution occurs at the C3 and C4 positions, resulting in 3-hydroxy-butyric-3,4,4,4-d4-acid.

Physicochemical and Spectroscopic Data

The accurate characterization of rac-3-HB-d4 is fundamental to its use as an analytical standard. The following tables summarize its key properties.

Table 1: General Properties of 3-Hydroxybutyric Acid-d4 Sodium Salt

| Property | Value | Reference(s) |

| CAS Number | 1219804-68-8 | [6] |

| Molecular Formula | C₄D₄H₃O₃Na | |

| Molecular Weight | 130.11 g/mol | [6] |

| Isotopic Purity | ≥98 atom % D | |

| Synonyms | (±)-β-Hydroxybutyrate-d4, Sodium (±)-3-Hydroxybutyrate-3,4,4,4-d4 | [3] |

Table 2: NMR Spectroscopic Data for 3-Hydroxybutyric Acid (Non-Deuterated)

Nuclear Magnetic Resonance (NMR) is used to confirm the molecular structure. For the -d4 analogue, the proton signals corresponding to the C3 and C4 positions would be absent, providing clear evidence of deuteration. The table below shows typical ¹H NMR chemical shifts for the non-deuterated form in D₂O.

| Atom Position | Chemical Shift (ppm) | Multiplicity | Reference(s) |

| H1 (Methyl) | ~1.19 | Doublet | [7] |

| H2 (Methylene) | ~2.34 | Doublet of Doublets | [7] |

| H3 (Methine) | ~4.14 | Multiplet | [7] |

Note: In rac-3-HB-d4, the signals for H3 and the protons on the methyl group (C4) would be absent or significantly reduced.

Table 3: Mass Spectrometric Data (Derivatized)

Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization of polar analytes like 3-HB to increase their volatility. Silylation is a common method.

| Derivative | Key Mass Fragment (m/z) | Ion Identity | Reference(s) |

| bis-Trimethylsilyl (TMS) | 233 | [M-CH₃]⁺ | [8][9] |

| bis-Trimethylsilyl (TMS) | 147 | [Si(CH₃)₃]₂O⁺ fragment | [8] |

Note: For the -d4 analogue, the molecular ion and fragments containing the deuterated portion of the molecule will exhibit a corresponding mass shift.

Experimental Protocols: Chiral Resolution

Separating the (R)- and (S)-enantiomers from the racemic mixture is crucial for studying their individual biological effects and for accurate quantification of the endogenous (R)-form. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[10]

Protocol: Enantioselective Separation by Chiral HPLC

This protocol describes a general method for the separation of 3-HB enantiomers based on established techniques.[11][12][13]

1. Objective: To separate (R)-3-HB-d4 and (S)-3-HB-d4 from a racemic mixture.

2. Principle: Enantiomers are passed through an HPLC column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. This differential interaction leads to different retention times, allowing for their separation.

3. Materials & Reagents:

-

rac-3-Hydroxybutyric Acid-d4

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol)

-

Formic Acid or other mobile phase modifiers

-

Derivatization Agent (optional, for enhanced detection): 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) or a similar fluorescent tag.[11]

-

Chiral HPLC Column: Polysaccharide-based columns such as Chiralpak® AD or Chiralcel® OD are commonly effective.[13]

4. Procedure:

-

Sample Preparation & Derivatization:

-

Dissolve a known quantity of rac-3-HB-d4 in the initial mobile phase solvent.

-

(Optional) If using fluorescence detection for high sensitivity, perform a pre-column derivatization. React the sample with NBD-COCl at 60°C for approximately 15 minutes.[11] This tags the carboxylic acid group with a fluorophore.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC or UHPLC system equipped with a UV or Fluorescence detector.

-

Chiral Column: Install a Chiralpak QD-AX or similar column.

-

Mobile Phase: A mixture of methanol and acetonitrile containing a small percentage of formic acid (e.g., 0.1%) is a common starting point. The exact ratio must be optimized to achieve baseline separation.[11]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Detection: UV detection (e.g., at 210 nm for the underivatized acid) or fluorescence detection (e.g., λex/λem appropriate for the chosen tag).

-

-

Data Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

-

Calculate the resolution factor (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

-

Application in Isotope Dilution Mass Spectrometry

The primary application of rac-3-HB-d4 is as an internal standard for the accurate quantification of endogenous 3-HB in biological matrices like plasma, urine, or tissue homogenates.[2] This technique, known as stable isotope dilution analysis, is the gold standard for quantitative bioanalysis.

Workflow Principle:

-

Spiking: A precise, known amount of rac-3-HB-d4 (the internal standard) is added to the biological sample.

-

Homogenization: The internal standard equilibrates with the endogenous, non-labeled 3-HB (the analyte) in the sample matrix.

-

Extraction & Derivatization: The analyte and internal standard are co-extracted and derivatized (e.g., silylated) to prepare them for GC-MS or LC-MS analysis.[14]

-

Analysis: The sample is analyzed by MS/MS. The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.

-

Quantification: Because the analyte and internal standard have nearly identical chemical properties, any sample loss during preparation affects both equally. The concentration of the endogenous analyte is calculated from the ratio of the analyte's signal intensity to the internal standard's signal intensity.

Conclusion

The stereochemistry of rac-3-Hydroxybutyric Acid-d4 is a critical consideration for its application in scientific research. As a 50:50 mixture of its (R)- and (S)-enantiomers, its properties are an average of its components. However, its true value is realized either through chiral separation to study the individual stereoisomers or, more commonly, as a robust, heavy-labeled internal standard. Its use in isotope dilution mass spectrometry enables precise and accurate quantification of the biologically vital ketone body, 3-hydroxybutyrate, underpinning crucial studies in metabolism, diabetes, and neuroscience. A thorough understanding of its stereochemical nature and the analytical techniques to resolve it is paramount for any researcher in these fields.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]

- 2. musechem.com [musechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybutyric acid-d4 (sodium) - Immunomart [immunomart.org]

- 7. bmse000905 3-Hydroxybutyrate at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. dfs.dc.gov [dfs.dc.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

A Technical Guide to rac-3-Hydroxybutyric Acid-d4 Sodium Salt: Properties, Protocols, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of rac-3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the endogenous ketone body, β-hydroxybutyrate. This document details experimental protocols for its analysis and explores its role in key biological signaling pathways, offering valuable insights for researchers in metabolism, neuroscience, and drug development.

Core Physical and Chemical Properties

rac-3-Hydroxybutyric Acid-d4 Sodium Salt is a stable, isotopically labeled compound crucial for metabolic research, particularly in studies involving ketogenesis and ketone body utilization. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][2][3][4][5][6][7]

| Property | Value | Reference |

| Chemical Formula | C₄H₃D₄NaO₃ | [2][3][6][7] |

| Molecular Weight | 130.11 g/mol | [2][3][6][7] |

| CAS Number | 1219804-68-8 | [2][3][6][7] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water. | [8] |

| Storage | Store at -20°C for long-term stability. | [6] |

| Purity | Typically >98% | [8] |

| Isotopic Purity | ≥98 atom % D |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in a research setting.

Synthesis and Purification

Purification: Purification of the resulting 3-hydroxybutyric acid can be achieved through techniques such as distillation or chromatography. For poly-3-hydroxybutyrate, a related polymer, purification methods include density gradient centrifugation in sodium bromide.[14] Subsequent conversion to the sodium salt is typically achieved by reacting the purified acid with a sodium base like sodium hydroxide.[15][16]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

rac-3-Hydroxybutyric Acid-d4 Sodium Salt is widely used as an internal standard for the accurate quantification of endogenous 3-hydroxybutyrate in biological samples such as plasma and serum.

Sample Preparation:

-

To a 100 µL aliquot of plasma or serum, add a known concentration of rac-3-Hydroxybutyric Acid-d4 Sodium Salt as the internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Conditions (Example):

-

Column: A C18 or HILIC column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity. The transitions for both the analyte and the deuterated internal standard are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural characterization of 3-hydroxybutyric acid and its derivatives.

Sample Preparation:

-

Dissolve a sufficient amount of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in a deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition (Example):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural elucidation. 2D NMR techniques like COSY and HSQC can provide further structural information.

Biological Signaling Pathways

3-Hydroxybutyrate is not merely a metabolic fuel; it also functions as a signaling molecule, modulating cellular processes through various mechanisms.

Histone Deacetylase (HDAC) Inhibition

3-Hydroxybutyrate is a known inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it increases histone acetylation, leading to a more open chromatin structure and altering gene expression. This has significant implications for cellular function and is an area of active research.

Caption: 3-Hydroxybutyrate inhibits HDACs, leading to changes in gene expression.

G-Protein Coupled Receptor (GPCR) Signaling

3-Hydroxybutyrate acts as a ligand for at least two G-protein coupled receptors: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[9]

HCAR2 Signaling: Activation of HCAR2 by 3-hydroxybutyrate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis.

Caption: HCAR2 signaling pathway initiated by 3-Hydroxybutyrate.

FFAR3 Signaling: The interaction of 3-hydroxybutyrate with FFAR3 is more complex, with some studies suggesting it acts as an antagonist.[9] In sympathetic neurons, FFAR3 signaling can modulate neurotransmitter release and regulate energy expenditure.[9]

Caption: FFAR3 signaling pathway modulated by 3-Hydroxybutyrate.

This technical guide provides a foundational understanding of rac-3-Hydroxybutyric Acid-d4 Sodium Salt for researchers and professionals in the life sciences. Its utility as an internal standard, coupled with the growing understanding of the biological roles of its endogenous counterpart, underscores its importance in advancing our knowledge of metabolism and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rac 3-Hydroxybutyric Acid-D4 Sodium Salt | CAS No- 1219804-68-8 | Simson Pharma Limited [simsonpharma.com]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Sodium DL-3-hydroxybutyrate (3,4,4,4-Dâ, 98%) CP 95% - Cambridge Isotope Laboratories, DLM-10415-D [isotope.com]

- 7. Sodium d-3-hydroxybutyric acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. ethz.ch [ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. 41. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate - Lookchem [lookchem.com]

- 11. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 15. WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt - Google Patents [patents.google.com]

- 16. rac 3-Hydroxybutyric Acid-d4 Sodium Salt 1mg | forenap [forenap.com]

Commercial Suppliers of High-Purity rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity racemic 3-Hydroxybutyric Acid-d4 Sodium Salt (d4-3-HB), an essential internal standard for metabolic research and clinical diagnostics. This guide includes a comparative table of supplier specifications, a detailed experimental protocol for its application in quantitative analysis, and diagrams of relevant metabolic and signaling pathways.

Introduction to rac 3-Hydroxybutyric Acid-d4 Sodium Salt

This compound (CAS No. 1219804-68-8) is a deuterated analog of 3-hydroxybutyrate (3-HB), a primary ketone body. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 3-HB in biological matrices such as plasma, serum, urine, and tissue extracts. Its use in isotopic dilution methods allows for precise and accurate measurement, correcting for variations in sample preparation and instrument response.

Commercial Supplier Data

The following table summarizes the quantitative data available from various commercial suppliers of high-purity this compound. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product Number | Chemical Purity | Isotopic Purity/Enrichment | Notes |

| LGC Standards | TRC-H833022 | >95% (HPLC)[1] | Not explicitly stated. A certificate of analysis for a similar deuterated compound indicates >95% isotopic purity by NMR. | Part of the Toronto Research Chemicals (TRC) brand. |

| United States Biological | 013533 | ≥96%[2] | Not explicitly stated. | |

| Coompo | C236363 | 98% | Not explicitly stated. | |

| Pharmaffiliates | Not specified | "Highly pure"[3] | Not explicitly stated. | |

| Clearsynth | CS-T-55643 | Not explicitly stated | Not explicitly stated. | Accompanied by a Certificate of Analysis. |

| Simson Pharma Limited | RC01138 | Not explicitly stated | Not explicitly stated. | Accompanied by a Certificate of Analysis. |

Experimental Protocol: Quantification of 3-Hydroxybutyric Acid in Human Plasma by LC-MS/MS using d4-3-HB Internal Standard

This section provides a representative methodology for the analysis of 3-hydroxybutyric acid in human plasma using this compound as an internal standard. This protocol is synthesized from established methods in the scientific literature.[4][5][6]

1. Materials and Reagents:

-

This compound (from a reputable supplier)

-

Reference standard of 3-Hydroxybutyric Acid Sodium Salt

-

Human plasma (EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system

2. Preparation of Stock and Working Solutions:

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with water.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Hydroxybutyric Acid Sodium Salt in water.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking blank plasma with the Calibration Standard Stock Solution to achieve a concentration range of 1-100 µg/mL.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the IS Working Solution (10 µg/mL).

-

Vortex briefly.

-

Add 225 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of 3-HB.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Hydroxybutyric Acid: Precursor ion (m/z) 103.1 -> Product ion (m/z) 59.0

-

3-Hydroxybutyric Acid-d4 (IS): Precursor ion (m/z) 107.1 -> Product ion (m/z) 63.0

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 3-hydroxybutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Key Biological Pathways and Relationships

The following diagrams illustrate the central role of 3-hydroxybutyrate in metabolism and cellular signaling.

3-Hydroxybutyrate is a key intermediate in fatty acid metabolism and also acts as a signaling molecule, influencing various cellular processes.

As a signaling molecule, 3-hydroxybutyrate has been shown to modulate the activity of several key proteins, impacting gene expression and cellular responses.

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of metabolism, neuroscience, and drug development. While several commercial suppliers offer this product, the level of detailed characterization, particularly regarding isotopic enrichment, can vary. The provided experimental protocol offers a robust starting point for the accurate quantification of endogenous 3-hydroxybutyrate. The illustrated metabolic and signaling pathways highlight the multifaceted biological importance of this ketone body, underscoring the need for precise analytical methods facilitated by high-quality internal standards.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A β-hydroxybutyrate shunt pathway generates anti-obesity ketone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to rac 3-Hydroxybutyric Acid-d4 Sodium Salt (CAS 1219804-68-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a crucial tool in metabolic research. This document details its chemical properties, its primary application as an internal standard in quantitative analyses, and the broader biological significance of 3-hydroxybutyrate as a key metabolite and signaling molecule.

Core Compound Data

This compound is a deuterated form of 3-hydroxybutyric acid, where four hydrogen atoms have been replaced by deuterium isotopes. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of endogenous 3-hydroxybutyrate in biological samples. Its sodium salt form enhances its solubility and stability for research applications.

| Property | Value |

| CAS Number | 1219804-68-8 |

| Molecular Formula | C₄H₃D₄NaO₃ |

| Molecular Weight | 130.11 g/mol |

| Synonyms | 3-Hydroxybutanoic Acid-d4 Sodium Salt, DL-β-Hydroxybutyric Acid-d4 Sodium Salt, Sodium 3-Hydroxybutyrate-d4 |

| Appearance | White to off-white solid |

| Storage | Recommended at -20°C for long-term storage |

The Biological Significance of 3-Hydroxybutyrate

3-Hydroxybutyrate (3-HB), a ketone body, is a pivotal molecule in human physiology, serving dual roles as both a vital energy substrate and a potent signaling molecule.

As a Metabolite: During periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the liver synthesizes ketone bodies from fatty acids. 3-HB is the most abundant of these, providing an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.

As a Signaling Molecule: Beyond its metabolic role, 3-HB functions as a signaling molecule with diverse physiological effects. It is an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression. Additionally, 3-HB can directly modify histone proteins through a process called β-hydroxybutyrylation, further influencing chromatin structure and gene transcription. It also interacts with cell surface receptors, such as G-protein coupled receptors, to modulate cellular processes.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of 3-hydroxybutyrate in biological fluids like plasma, serum, and urine.

Representative Experimental Workflow for 3-HB Quantification

The following workflow outlines the key steps in using this compound for quantitative analysis.

Caption: A typical experimental workflow for the quantification of 3-hydroxybutyrate using its deuterated internal standard.

Detailed Experimental Protocol: Quantification of 3-Hydroxybutyrate in Human Plasma by GC-MS

This protocol is a representative example synthesized from common methodologies in the field.

1. Materials and Reagents:

-

This compound (CAS 1219804-68-8)

-

Unlabeled 3-Hydroxybutyric Acid Sodium Salt (for calibration curve)

-

Acetonitrile (ACN), HPLC grade

-

Ethyl Acetate, HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Human plasma (control and study samples)

2. Preparation of Standards:

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled 3-hydroxybutyric acid.

3. Sample Preparation:

-

To 100 µL of plasma sample (or calibration standard), add a known amount of the internal standard stock solution.

-

Vortex mix for 30 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen at 40°C.

4. Derivatization:

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before analysis.

5. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injection Volume: 1 µL, splitless mode.

-

Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the derivatized endogenous 3-hydroxybutyrate and the d4-labeled internal standard.

-

6. Quantification:

-

Calculate the peak area ratio of the endogenous 3-hydroxybutyrate to the d4-labeled internal standard.

-

Determine the concentration of 3-hydroxybutyrate in the samples by interpolating from the calibration curve.

Signaling and Metabolic Pathways of 3-Hydroxybutyrate

The dual role of 3-hydroxybutyrate as a metabolite and a signaling molecule involves distinct but interconnected pathways.

Ketogenesis and Ketolysis

This diagram illustrates the synthesis of 3-HB in the liver (ketogenesis) and its utilization in peripheral tissues (ketolysis).

Caption: The metabolic pathway of 3-hydroxybutyrate synthesis and utilization.

3-Hydroxybutyrate as a Signaling Molecule

This diagram illustrates the key signaling actions of 3-HB, including HDAC inhibition and histone β-hydroxybutyrylation.

Caption: Signaling pathways modulated by 3-hydroxybutyrate.

Conclusion

This compound is an indispensable tool for researchers investigating metabolism and cellular signaling. Its use as an internal standard enables precise and accurate quantification of endogenous 3-hydroxybutyrate, providing critical data for studies on metabolic disorders, neurological diseases, and the physiological effects of ketogenic diets. Understanding the multifaceted roles of 3-hydroxybutyrate, facilitated by tools like its deuterated analogue, continues to open new avenues for therapeutic intervention and a deeper comprehension of human physiology.

molecular weight and formula of rac 3-Hydroxybutyric Acid-d4 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a key tool in metabolic research and clinical diagnostics. Below, you will find its chemical and physical properties, detailed experimental protocols for its application as an internal standard, and an overview of the significant signaling pathways of its endogenous analogue, β-hydroxybutyrate (BHB).

Core Compound Specifications

This compound is the deuterated form of 3-hydroxybutyric acid sodium salt. The incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of endogenous β-hydroxybutyrate, a critical ketone body. Its increased mass allows for clear differentiation from the analyte of interest without altering its chemical behavior during sample preparation and analysis.

Chemical and Physical Data

| Property | Value |

| Chemical Formula | C₄H₃D₄NaO₃ |

| Molecular Weight | 130.11 g/mol |

| CAS Number | 1219804-68-8 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in Methanol (slightly) and DMSO (slightly, heated) |

| Storage Temperature | -20°C |

Application in Metabolomics: An Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of β-hydroxybutyrate in biological samples, such as plasma, blood, and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of β-Hydroxybutyrate in Human Plasma

This protocol provides a standard method for the analysis of β-hydroxybutyrate using its deuterated internal standard.

1. Materials and Reagents:

-

This compound

-

Human plasma (with EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system with a reversed-phase column

2. Preparation of Internal Standard Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

From the stock solution, prepare a working internal standard solution of 10 µg/mL in a 50:50 mixture of ACN and water.

3. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 10 µg/mL deuterated internal standard working solution.

-

To precipitate proteins, add 200 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 2% B, hold for 0.5 min, ramp to 98% B over 1.5 min, hold for 0.5 min, then return to initial conditions and equilibrate for 0.5 min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

β-hydroxybutyrate: Q1: 103.0 -> Q3: 59.0

-

3-Hydroxybutyric Acid-d4: Q1: 107.0 -> Q3: 63.0

-

-

5. Data Analysis:

-

Quantify the concentration of β-hydroxybutyrate in the plasma samples by calculating the peak area ratio of the analyte to the deuterated internal standard.

-

Use a calibration curve prepared with known concentrations of non-labeled β-hydroxybutyrate and a fixed concentration of the internal standard to determine the absolute concentration.

Workflow for BHB quantification using a deuterated internal standard.

Signaling Pathways of β-Hydroxybutyrate

The non-deuterated form of this compound, β-hydroxybutyrate (BHB), is not only a metabolite but also a crucial signaling molecule. Understanding its pathways is vital for drug development in areas like metabolic diseases, neurodegenerative disorders, and inflammation.

Inhibition of Histone Deacetylases (HDACs)

BHB is a known inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] By inhibiting HDACs, BHB increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][2] This epigenetic modification is linked to the regulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[1] This pathway is a key mechanism by which ketogenic diets and BHB exert their protective effects.[1][2]

BHB inhibits HDACs, leading to increased histone acetylation and gene expression changes.

G-Protein Coupled Receptor (GPR109A) Activation

BHB also acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2), which is expressed on adipocytes and immune cells.[2][3] Activation of GPR109A by BHB has several downstream effects, including the inhibition of lipolysis in adipocytes and the suppression of inflammation.[2][3] In macrophages, GPR109A activation can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[3][4] This pathway is being explored for its therapeutic potential in inflammatory conditions such as atherosclerosis.[3][4]

References

- 1. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketone Body 3‐Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a‐Mediated Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the endogenous ketone body, β-hydroxybutyrate. An understanding of its solubility is critical for its application in various research and development settings, including metabolic studies, as a tracer in pharmacokinetic analyses, and in the formulation of therapeutic agents. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and illustrates a key biological signaling pathway associated with 3-hydroxybutyrate.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for the deuterated racemic compound, this compound, is not extensively available in the public domain. However, data for the non-deuterated enantiomers and qualitative information provide a useful reference for handling this compound. The following table summarizes the available information.

| Solvent | Compound Form | Solubility | Temperature |

| Water | (R)-(-)-3-Hydroxybutyric acid sodium salt | 100 mg/mL | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | (S)-3-Hydroxybutyrate (sodium salt) | ~10 mg/mL | Not Specified |

| Ethanol | (S)-3-Hydroxybutyrate (sodium salt) | ~5 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | This compound | Slightly Soluble (with heating) | Not Specified |

| Methanol | This compound | Slightly Soluble | Not Specified |

| Chloroform | This compound | Soluble | Not Specified |

| Dichloromethane | This compound | Soluble | Not Specified |

It is important to note that the non-deuterated sodium salt of 3-hydroxybutyric acid is generally considered to be highly soluble in water.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted methodology is the flask method, as outlined in guidelines such as the OECD Guideline for the Testing of Chemicals, No. 105.[1][2][3] This method is suitable for substances with a solubility of 10-2 g/L or higher.

Principle of the Flask Method

The flask method involves saturating a solvent with a solute at a specific temperature and then measuring the concentration of the solute in the saturated solution.

Apparatus and Reagents

-

Vessels: Conical flasks or similar vessels of suitable size with airtight stoppers.

-

Agitation Device: A mechanical shaker or magnetic stirrer.

-

Constant Temperature Bath: Capable of maintaining the desired temperature to within ± 0.5°C.

-

Analytical Instrumentation: A validated analytical method for quantifying the concentration of the test substance (e.g., HPLC, LC-MS, GC-MS).

-

Solvents: High-purity solvents of interest.

-

Test Substance: this compound of known purity.

Procedure

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically maintained at 20 ± 0.5°C. The solution is agitated for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation. For many substances, 24 to 48 hours of agitation is sufficient.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid material is allowed to settle. The saturated solution is then carefully separated from the solid phase. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Mandatory Visualizations

Signaling Pathway of 3-Hydroxybutyrate

3-Hydroxybutyrate is not merely a metabolic fuel; it also functions as a signaling molecule with diverse biological effects. One of its key roles is in the modulation of inflammatory responses, in part through the NF-κB signaling pathway.[1]

Caption: 3-Hydroxybutyrate activates the NF-κB signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the flask method.

Caption: A generalized workflow for determining solubility.

References

Navigating the Stability and Storage of rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents is paramount to ensuring experimental reproducibility and the integrity of study outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the ketone body β-hydroxybutyrate, widely used in metabolic research and as an internal standard in analytical methods.

This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and presents a logical workflow for stability testing, providing a crucial resource for laboratories handling this important compound.

Recommended Storage and Stability Summary

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. Therefore, proper storage is crucial to maintain its integrity and ensure accurate experimental results. The following table summarizes the recommended storage conditions and known stability information based on data from various suppliers.

| Parameter | Recommendation | Notes |

| Long-Term Storage | -20°C | Recommended for periods exceeding short-term use to ensure maximum stability.[1][2] Some suppliers indicate a shelf life of at least 4 years under these conditions. |

| Short-Term Storage | Room Temperature or 2-8°C | Suitable for brief periods, for example, during experimental preparation.[1] |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Due to its hygroscopic nature, minimizing exposure to air and moisture is critical.[1] |

| Light Exposure | Protect from light. | While specific photostability data is limited, it is good practice to store in a light-protected container. |

| Physical Form | White to off-white solid. | Any change in color or physical appearance may indicate degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemical properties of hydroxybutyric acids and their salts. Stress testing, as outlined in regulatory guidelines, can help elucidate these pathways. Key potential degradation routes to investigate include:

-

Hydrolysis: Although salts of short-chain fatty acids are generally stable in solid form, in solution, the ester linkage in potential dimeric or oligomeric impurities could be susceptible to hydrolysis, especially at non-neutral pH.

-

Oxidation: The hydroxyl group could be susceptible to oxidation, potentially leading to the formation of acetoacetate-d4 or other oxidized species.

-

Decarboxylation: While more common for β-keto acids like acetoacetate, decarboxylation of 3-hydroxybutyrate under certain conditions (e.g., high heat) cannot be entirely ruled out.

A logical workflow for assessing the stability of this compound is presented below.

Experimental Protocols